N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWTUGVJZLSTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of molecules:
- Benzamide Derivatives: Similar to pesticides like N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), which feature substituted benzamides linked to aromatic or heterocyclic groups.
- Tetrahydroisoquinoline Derivatives: The tetrahydroisoquinoline core is structurally related to compounds in , such as 1,2,4-triazole-thiones (e.g., [7–9]), which incorporate sulfonyl and fluorophenyl groups. While these triazoles lack the benzamide moiety, they share a bicyclic nitrogen-containing scaffold, which is often associated with CNS activity or enzyme inhibition .
- Furan-Containing Analogs : The furan-2-carbonyl group is comparable to 2-methyl-N-phenyl-3-furancarboxamide (fenfuram), a fungicide. The furan ring in the target compound may confer similar metabolic stability or electronic effects .
Table 1: Structural and Functional Group Comparison
Pharmacological and Physicochemical Properties
- Metabolic Stability: The tetrahydroisoquinoline core could reduce oxidative metabolism compared to simpler aromatic systems, as seen in triazole derivatives with sulfonyl groups .
- Alternatively, the tetrahydroisoquinoline moiety may align with CNS-targeting alkaloids .
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline (THIQ) moiety forms the central core of the compound. A widely cited method involves the acylation of β-phenylethylamine derivatives followed by cyclization. For example, β-phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., petroleum ether) at 0–80°C for ≤5 hours to yield N-phenethyl-benzamide . Subsequent treatment with polyphosphoric acid induces cyclization to form 1-phenyl-3,4-dihydroisoquinoline , which is reduced to the THIQ structure using catalytic hydrogenation or sodium borohydride. Adapting this approach for the target compound requires substituting the phenyl group with a furan-2-carbonyl moiety at the 2-position of the THIQ ring.
Key challenges include maintaining stereochemical integrity during cyclization and ensuring compatibility with electron-withdrawing substituents. Yields for THIQ derivatives under optimized conditions typically exceed 80%.
Introduction of the Furan-2-Carbonyl Group
The furan-2-carbonyl group is introduced via acylation or nucleophilic substitution. Furan-2-carbonyl chloride serves as the primary acylating agent, synthesized from furoic acid and thionyl chloride under reflux (78–80°C) with anhydrous DMF as a catalyst. This method achieves >90% yield and high purity.
For the target compound, the THIQ intermediate is acylated with furan-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base such as triethylamine to scavenge HCl. Reaction temperatures between 0°C and 25°C prevent decomposition of the furan ring.
Assembly of the 2,6-Dimethoxybenzamide Substituent
Coupling Strategies for Benzamide Formation
The 2,6-dimethoxybenzamide group is introduced via amide bond formation between the THIQ-furan intermediate and 2,6-dimethoxybenzoic acid . Two primary methods are employed:
- Schotten-Baumann Reaction : The acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride , followed by reaction with the THIQ-furan amine in a biphasic system (water/dichloromethane) with sodium bicarbonate. Yields range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
- Carbodiimide-Mediated Coupling : Using EDC·HCl or DCC with HOBt in DCM or DMF, this method minimizes side reactions and is suitable for acid-sensitive intermediates.
Optimization of Reaction Conditions
Critical parameters for high yields include:
- Temperature : 0–25°C to prevent epimerization.
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
Integrated Synthetic Routes
Sequential Acylation-Cyclization-Coupling Approach
A three-step sequence is commonly reported:
- Step 1 : Synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine via cyclization of β-phenylethylamine derivatives.
- Step 2 : Acylation at the 2-position with furan-2-carbonyl chloride.
- Step 3 : Amide coupling with 2,6-dimethoxybenzoyl chloride.
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Polyphosphoric acid, 120°C, 4h | 85 | 95 | |
| 2 | Furan-2-carbonyl chloride, DCM, 0°C | 78 | 98 | |
| 3 | EDC·HCl, HOBt, DMF, 25°C | 82 | 97 |
One-Pot Tandem Synthesis
Recent advances explore tandem reactions to reduce purification steps. For example, palladium-catalyzed cross-coupling (Mizoroki-Heck type) enables simultaneous formation of the benzamide and furan-carbonyl groups. Using glucose-stabilized Pd nanoparticles in H2O/MeCN, this method achieves 65–70% yield but requires further optimization for scalability.
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing acylation at the 1- and 3-positions of the THIQ ring is mitigated by:
Stability of the Furan Ring
The furan moiety is prone to ring-opening under acidic or high-temperature conditions. Strategies include:
- Low-Temperature Reactions : Maintaining temperatures ≤25°C during acylation.
- Anhydrous Conditions : Rigorous drying of solvents and reagents to prevent acid formation.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity and Yield Optimization
Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity. Chromatography (SiO2, 5% MeOH/DCM) resolves regioisomeric impurities.
Industrial and Environmental Considerations
Solvent Selection
Cyrene™ (dihydrolevoglucosenone) emerges as a greener alternative to DMF or DCM, offering comparable yields (75–80%) in amide couplings.
Catalytic Systems
Heterogeneous catalysts (e.g., Pd/C , Zeolites ) enable reagent recycling and reduce metal contamination in APIs.
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